4-Hydroxy-7-nitroquinoline-3-carboxylic acid

Descripción general

Descripción

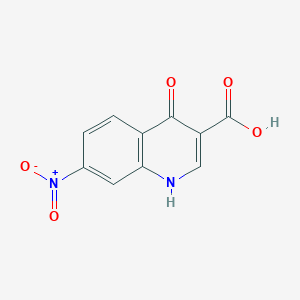

4-Hydroxy-7-nitroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6N2O5. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-nitroquinoline-3-carboxylic acid typically involves the nitration of 4-hydroxyquinoline-3-carboxylic acid. One common method includes the following steps :

Nitration Reaction: 4-Hydroxyquinoline-3-carboxylic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration.

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or water, to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-7-nitroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nitrating Agents: Concentrated sulfuric acid and nitric acid.

Esterification Catalysts: Sulfuric acid or hydrochloric acid.

Major Products Formed

Reduction: 4-Amino-7-nitroquinoline-3-carboxylic acid.

Substitution: Various substituted quinoline derivatives.

Esterification: Esters of this compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-Hydroxy-7-nitroquinoline-3-carboxylic acid exhibits notable antimicrobial properties. Research indicates that it can inhibit various bacterial strains by interfering with their metabolic processes.

| Activity | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | ≤ 10 mg/mL | Chelation of metal ions |

| Antibacterial | Klebsiella pneumoniae | ≤ 10 mg/mL | Disruption of enzymatic processes |

| Antibacterial | Pseudomonas aeruginosa | Notable biofilm formation inhibition | Biofilm disruption |

The compound's ability to chelate divalent cations like Mg²⁺ and Mn²⁺ is crucial for bacterial growth, making it a candidate for antibiotic development .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells.

| Activity | Cell Line | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 | ~20 nM | Induction of reactive oxygen species (ROS) |

| Cytotoxicity | KB-V1 | ~20 nM | Interference with tubulin polymerization |

Studies have shown that this compound can induce ROS generation, leading to endoplasmic reticulum stress and subsequent apoptosis in breast cancer cell lines .

Biochemical Research Applications

This compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. It has been used in research to investigate its binding affinity to various biological targets, aiding in the understanding of its mechanism of action .

Case Study: Enzyme Inhibition

A study evaluated the compound's ability to inhibit malate dehydrogenase, revealing a linear correlation between its structural properties and inhibitory activity. This finding emphasizes the potential for developing targeted therapies based on structure-activity relationships .

Materials Science Applications

Beyond its biological applications, this compound has been studied for its potential as a stabilizer in organic materials. It exhibits exceptional properties as a UV absorber, protecting materials from degradation caused by light and heat.

Case Study: Light Stabilization

Research indicates that derivatives of this compound provide outstanding stabilization against harmful effects of light and heat, with extinction coefficients exceeding 20,000 in the UV region . This application is particularly relevant for enhancing the durability of polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-7-nitroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions with target molecules .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxyquinoline-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

7-Nitroquinoline-3-carboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

4-Hydroxy-7-nitroquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

4-Hydroxy-7-nitroquinoline-3-carboxylic acid (abbreviated as 4-HNQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

4-HNQCA features a unique quinoline structure characterized by:

- A hydroxyl group at the 4-position

- A nitro group at the 7-position

- A carboxylic acid group at the 3-position

This structural configuration contributes to its biological activity and potential applications in pharmaceuticals. The molecular formula is C₉H₆N₂O₄ with a molecular weight of approximately 234.17 g/mol.

Biological Activities

Research indicates that 4-HNQCA exhibits several biological activities, including:

1. Antimicrobial Activity

- Mechanism : The compound has shown the ability to inhibit bacterial enzymes involved in metabolism, making it a candidate for antibiotic development. Studies have reported moderate antibacterial effects against various strains, with specific focus on its interaction with bacterial targets .

- Case Study : Compounds derived from 4-HNQCA were tested for minimum inhibitory concentration (MIC) against multiple bacterial strains, demonstrating promising results that warrant further investigation into their clinical applications .

2. Anticancer Properties

- Mechanism : The anticancer activity of 4-HNQCA is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound's interactions with cellular components lead to significant cytotoxic effects against various cancer cell lines.

- Research Findings : In vitro studies indicated that 4-HNQCA exhibits cytotoxicity against cancer cell lines such as HeLa and A549, with IC50 values suggesting effective concentrations for therapeutic use .

3. Anti-inflammatory Effects

- The compound's structure allows it to participate in hydrogen bonding and electrostatic interactions, which may contribute to its anti-inflammatory properties. This aspect is particularly relevant in the context of chronic inflammatory diseases.

The biological effects of 4-HNQCA are primarily mediated through its interactions with specific enzymes and receptors:

- The nitro group can undergo reduction, forming reactive intermediates that interact with cellular targets.

- The hydroxyl and carboxylic acid groups facilitate hydrogen bonding, enhancing binding affinity to biological molecules .

Comparative Analysis

A comparative analysis of structural analogs reveals the unique properties of 4-HNQCA:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Lacks nitro and carboxylic functionalities |

| 7-Nitroquinoline | Nitro group at position 7 | No hydroxyl or carboxylic functionalities |

| Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate | Ester derivative | Increased lipophilicity |

| Quinolone derivatives | Varied substitutions on the quinolone core | Broad spectrum of biological activities |

The combination of functional groups in 4-HNQCA enhances its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-7-nitroquinoline-3-carboxylic acid?

Methodological Answer: The compound is synthesized via a multi-step process:

Cyclization : React 3-nitroaniline with diethyl ethoxymethylenemalonate in diphenyl ether at 265°C to form ethyl-4-hydroxy-7-nitroquinoline-3-carboxylate .

Hydrolysis : Reflux the ester in 2 M NaOH to yield the carboxylic acid derivative.

Decarboxylation : Convert the acid to its silver salt and reflux in diphenyl ether to remove the carboxyl group, yielding the final product.

Key Note : The silver salt step is unique to this compound compared to other 4-hydroxyquinoline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid ignition sources due to potential electrostatic discharge .

- Storage : Keep containers tightly sealed in a dry, well-ventilated area. Store upright to prevent leakage .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

- NMR : Confirm the quinoline backbone and nitro/hydroxy substituents.

- IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular weight (234.167 g/mol) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How does the nitro group at position 7 influence the compound’s biological activity?

Methodological Answer: The nitro group enhances electron-withdrawing effects, critical for:

- β-Hematin Inhibition : Disrupts heme detoxification in Plasmodium parasites, a key antimalarial mechanism. Substituent polarity and steric effects at position 7 correlate with IC₅₀ values in inhibition assays .

- SAR Study Design : Compare analogs with substituents (e.g., -CH₃, -CN) at position 7 to quantify electronic/steric contributions to activity .

Q. How can researchers resolve contradictions in reported IC₅₀ values for β-hematin inhibition?

Methodological Answer:

- Control Variables : Standardize assay conditions (pH, temperature, solvent purity). For example, use 40 mM acetate buffer (pH 4.8) for heme crystallization .

- Data Normalization : Include positive controls (e.g., chloroquine) and validate results across multiple labs.

- Advanced Techniques : Employ isothermal titration calorimetry (ITC) to directly measure binding affinities, reducing variability from indirect assays .

Q. What experimental strategies can elucidate the compound’s mechanism in antimalarial activity?

Methodological Answer:

- β-Hematin Assay : Measure inhibition efficiency via spectrophotometric quantification of heme crystallization .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound and heme dimers, focusing on hydrogen bonding with the nitro/carboxylic groups.

- Comparative Studies : Test analogs lacking the nitro or carboxylic groups to isolate their roles in activity .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Light Sensitivity : Conduct photostability studies under UV/visible light, simulating storage and assay conditions .

Propiedades

IUPAC Name |

7-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-6-2-1-5(12(16)17)3-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHKRTOZDXYURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960556 | |

| Record name | 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40107-11-7 | |

| Record name | NSC307164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.